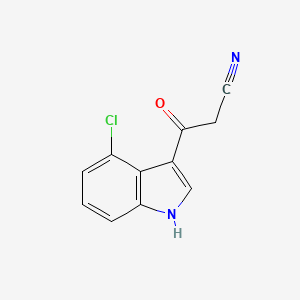

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile

Description

3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile (CAS: 1189749-49-2; Molecular Formula: C₁₁H₇ClN₂O; Molecular Weight: 218.64) is a nitrile-functionalized indole derivative characterized by a chloro substituent at the 4-position of the indole ring and a ketone group adjacent to the nitrile moiety . This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds. Its reactivity stems from the electron-withdrawing nitrile group, which facilitates nucleophilic additions and cyclization reactions, as evidenced by its use in multicomponent domino protocols to generate bis(indolyl)pyridine derivatives .

Properties

IUPAC Name |

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVRCOYPRROSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 4-chloroindole with a suitable nitrile compound under specific reaction conditions. One common method involves the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction between 4-chloroindole and a nitrile compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The chloro group at the 4-position of the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxo derivatives with increased oxidation states.

Reduction: Formation of reduced derivatives with decreased oxidation states.

Substitution: Formation of substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with various enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-chloro group in the target compound enhances electrophilicity at the indole C3 position, favoring nucleophilic reactions compared to the electron-donating 5-methoxy group in its analog .

- Biological Activity : Hybrid derivatives, such as (R)-2 (IC₅₀ = 480 nM for GSK-3β), demonstrate significantly higher kinase inhibition than the parent compound, likely due to the pyrimidoindole-piperidine extension improving target binding .

- Synthetic Utility : The 1-methyl analog is more reactive in cycloaddition reactions (e.g., forming pyran- and pyridine-based scaffolds) due to reduced steric hindrance .

Comparative Efficiency :

- The target compound’s synthesis achieves moderate yields (70%), whereas hybrid derivatives require multi-step protocols with lower yields (e.g., 54 mg from 64 mg starting material) due to complex purification .

- Methoxy derivatives show higher solubility in polar solvents (e.g., ethanol) compared to chloro-substituted analogs, simplifying purification .

Physicochemical and Reactivity Differences

Critical Insight : The chloro substituent’s electron-withdrawing nature increases the compound’s electrophilicity, making it a superior candidate for multicomponent reactions compared to methoxy or methyl analogs .

Biological Activity

The compound 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a notable member of the indole family, which has garnered attention due to its diverse biological activities. Indole derivatives are recognized for their potential in medicinal chemistry, especially in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article delves into the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like 5-fluorouracil, suggesting promising potential as anticancer agents .

Antimicrobial Properties

The compound has also shown effectiveness as an antimicrobial agent. In vitro studies evaluated its ability to inhibit biofilm formation in Gram-positive and Gram-negative bacteria. Notably, it exhibited selective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong effectiveness .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. Research has demonstrated that this compound can modulate inflammatory pathways. In particular, it has been shown to reduce levels of pro-inflammatory cytokines in cell models, suggesting its potential use in treating inflammatory diseases .

Study 1: Anticancer Evaluation

A study conducted on a series of indole derivatives including this compound revealed that it induced apoptosis in cancer cells through upregulation of pro-apoptotic genes like Bax and p53. The results indicated a significant increase in mRNA expression levels compared to control groups .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 7f | A549 | 193.93 | Apoptosis induction |

| Control | A549 | 371.36 | - |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, several derivatives including the target compound were tested against pathogenic bacterial strains. The results indicated that specific modifications to the indole structure enhanced antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 25 |

| 1 | Escherichia coli | 30 |

Study 3: Anti-inflammatory Mechanism

A comprehensive study assessed the anti-inflammatory effects of the compound in a murine model. It was found to significantly lower levels of TNF-alpha and IL-6, demonstrating its potential as a therapeutic agent for inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, and how can reaction efficiency be optimized?

The compound is synthesized via Knoevenagel condensation of 4-chloroindole-3-carbaldehyde with cyanoacetic acid derivatives. Optimization involves using acidic ionic liquid catalysts (e.g., tributyl phosphonium-based) to improve yields (85–92%) and reduce reaction times (2–4 hours). Key parameters include maintaining anhydrous conditions, stoichiometric control of cyanoacetic acid, and post-synthesis purification via recrystallization from methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Essential techniques include:

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (218.64 g/mol) and exact mass (214.0464) .

- FT-IR: Identify carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches.

- ¹H/¹³C NMR: Key signals include indole C-2 proton (δ 7.8–8.1 ppm) and ketone carbonyl carbon (δ 190–195 ppm) .

Q. What are the documented stability profiles and recommended storage conditions for this compound in research settings?

The compound is hygroscopic and light-sensitive. Store at 0–10°C in amber glass vials under inert gas (e.g., argon). Purity degradation (<95%) occurs after 6 months if exposed to moisture or ambient oxygen .

Advanced Research Questions

Q. How do researchers reconcile contradictory data in reported synthetic yields when using this compound as a precursor in heterocyclic synthesis?

Discrepancies arise from variations in catalytic systems (e.g., ionic liquids vs. traditional bases) and solvent polarity. For example, using [cmdmim]I catalyst in ethanol achieves 89% yield for pyrazolo-phthalazine derivatives, while non-catalytic methods yield ≤60%. Systematic comparison of reaction parameters (solvent, temperature, catalyst loading) is critical .

Q. What methodological considerations are essential when employing this compound in multicomponent reactions under green chemistry protocols?

Prioritize solvent-free or ethanol-based systems with recyclable catalysts (e.g., acetic acid-functionalized imidazolium salts). Monitor reaction progress via TLC to avoid over-cyclization. For example, tandem Knoevenagel-cyclocondensation reactions require precise stoichiometry (1:1:1 ratio of aldehyde, phthalic anhydride, and nitrile precursor) .

Q. What strategies effectively minimize byproduct formation during the preparation of nicotinonitrile derivatives from this compound?

Byproducts (e.g., dimerized indole derivatives) are minimized by:

Q. How does electronic modulation of the indole ring influence reactivity in [4+2] cycloaddition reactions?

Electron-withdrawing groups (e.g., 4-chloro substituent) enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attack in Diels-Alder reactions. Computational studies (DFT) show a 15% increase in reaction rate compared to unsubstituted indole derivatives .

Q. What experimental evidence supports the dual role of this compound as both a carbonyl precursor and nitrile donor in tandem reactions?

In pyrrolo-pyrimidine synthesis, the ketone group participates in cyclocondensation, while the nitrile acts as a leaving group. LC-MS tracking reveals intermediate formation of α,β-unsaturated nitriles, confirming dual functionality .

Application-Focused Questions

Q. How is this compound utilized in designing CNS-active compounds, and what experimental models validate its neuropharmacological potential?

It serves as a scaffold for acetylcholinesterase inhibitors. In vitro models (SH-SY5Y cells) and in vivo zebrafish assays are used to assess blood-brain barrier permeability and toxicity. Structural modifications (e.g., introducing piperazine moieties) enhance bioavailability .

Q. What computational approaches predict the metabolic fate of this compound in pharmacological studies?

QSAR (Quantitative Structure-Activity Relationship) models and in silico metabolism prediction tools (e.g., SwissADME) identify potential cytochrome P450 oxidation sites. Metabolites like 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile are flagged for further LC-MS/MS validation .

Data Analysis & Contradiction Resolution

Q. How should researchers address variability in reported melting points (178–185°C) for derivatives of this compound?

Variability stems from polymorphic forms or residual solvents. Standardize recrystallization protocols (e.g., slow cooling from DMF/water mixtures) and employ DSC (Differential Scanning Calorimetry) to characterize polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.